

# Meta-analysis of studies on the anticancer effects of Brucea javanica extracts

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## A Comparative Meta-Analysis of Brucea javanica Extracts in Oncology Research

An evidence-based guide for researchers and drug development professionals on the anti-neoplastic properties of Brucea javanica, summarizing key efficacy data and mechanisms of action from pre-clinical and clinical studies.

Brucea javanica (L.) Merr., a plant utilized in traditional Chinese medicine, has garnered significant attention in contemporary oncological research. Its extracts, particularly from the fruit, contain a rich array of bioactive compounds, with quassinoids such as brusatol and bruceine D being prominent contributors to its anti-tumor activities.<sup>[1][2]</sup> This guide provides a comparative meta-analysis of studies on the anticancer effects of Brucea javanica extracts, presenting quantitative data, experimental methodologies, and mechanistic insights to inform further research and development.

## Comparative Efficacy of Brucea javanica Extracts and Bioactive Compounds

The cytotoxic and anti-proliferative effects of Brucea javanica extracts and their isolated compounds have been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC<sub>50</sub>) is a key metric for comparing the potency of these substances. The following tables summarize the IC<sub>50</sub> values from various studies.

**Table 1: In Vitro Cytotoxicity (IC50) of Brucea javanica Ethanol Extract (BJEE)**

Cancer Cell Line	IC50 (µg/mL)	Treatment Duration	Reference
HCT-116 (Colon)	8.9 ± 1.32	Not Specified	[3]
HT29 (Colon)	48 ± 2.5	48 hours	[3][4]
HT29 (Colon)	25 ± 3.1	72 hours	[4]
KB (Oral)	24.37 ± 1.75	Not Specified	[1]
ORL-48 (Oral)	6.67 ± 1.15	Not Specified	[1]

**Table 2: In Vitro Cytotoxicity (IC50) of Isolated Quassinoids from Brucea javanica**

Compound	Cancer Cell Line	IC50 (μmol/L)	Reference
Brusatol	PANC-1 (Pancreatic)	0.36	[3]
Brusatol	SW1990 (Pancreatic)	0.10	[3]
Bruceine A	MIA PaCa-2 (Pancreatic)	0.029	[3]
Bruceine D	Capan-2 (Pancreatic)	1.1	[3]
Bruceine D	Hs68	> 30	[3]
Javanicolide H	BGC-823 (Gastric)	0.52	[3]
Bruceoside C	Human Oral Carcinoma	0.55 - 6.45	[1]
Bruceanol (D-G)	Human Oral Carcinoma	0.55 - 6.45	[1]
Brujavanol (A, B, E)	Human Oral Carcinoma	0.55 - 6.45	[1]
Quassilactone A	HeLa (Cervical)	78.95 ± 0.11	[3]
Quassilactone B	HeLa (Cervical)	92.57 ± 0.13	[3]

## Clinical Efficacy of Brucea javanica Oil Emulsion (BJOE) as an Adjuvant Therapy

Meta-analyses of clinical trials have evaluated the efficacy of Brucea javanica oil emulsion (BJOE) as an adjunctive therapy to conventional treatments like chemotherapy.

### Table 3: Meta-Analysis of BJOE in Combination with Chemotherapy

Cancer Type	Outcome	Risk Ratio (RR) / Odds Ratio (OR)	95% Confidence Interval	Significance (P-value)	Reference
Advanced Non-Small-Cell Lung Cancer (NSCLC)	Overall Response Rate	1.25	1.14–1.36	< 0.00001	<a href="#">[5]</a>
Advanced NSCLC	Quality of Life Improvement	1.87	1.63–2.15	< 0.00001	<a href="#">[5]</a>
Advanced NSCLC	Nausea and Vomiting (Grade II+)	0.67	0.46–0.98	0.04	<a href="#">[5]</a>
Advanced NSCLC	Leukopenia (Grade II+)	0.63	0.52–0.75	< 0.00001	<a href="#">[5]</a>
NSCLC (with Platinum-based Chemo)	Near-term Curative Effect	1.31	1.18-1.45	< 0.00001	<a href="#">[6]</a>
NSCLC (with Platinum-based Chemo)	Quality of Life Improvement	1.78	1.51-2.09	< 0.00001	<a href="#">[6]</a>
NSCLC (with Platinum-based Chemo)	Bone Marrow Suppression	0.37 (OR)	0.27-0.51	< 0.00001	<a href="#">[6]</a>
NSCLC (with Platinum-based Chemo)	Gastrointestinal Reactions	0.59 (OR)	0.44-0.80	0.0007	<a href="#">[6]</a>

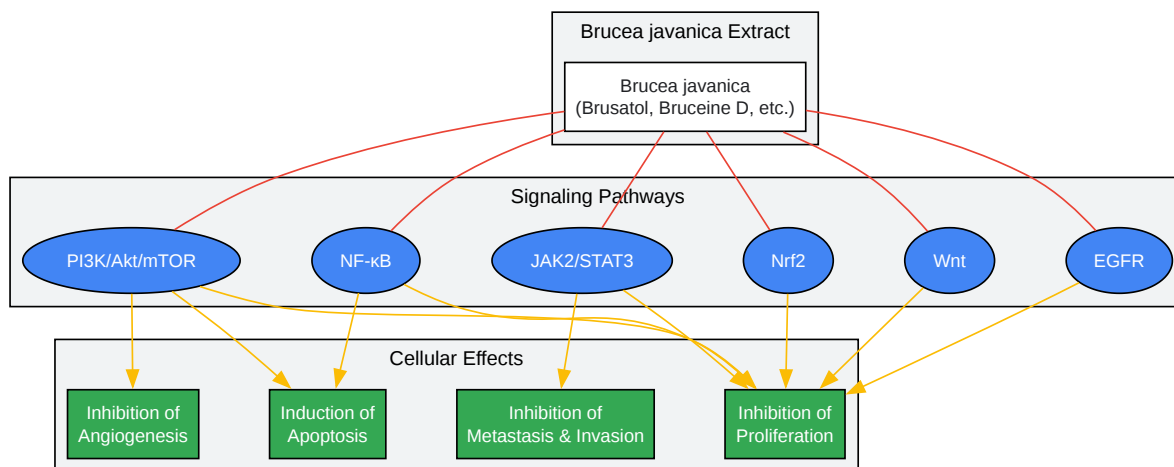
Malignant Pleural Effusion	Overall Efficacy Rate	1.45	1.36–1.54	< 0.00001	<a href="#">[7]</a>
Malignant Pleural Effusion	Leukopenia	0.51	0.43–0.61	< 0.00001	<a href="#">[7]</a>
Liver Cancer (with TACE)	Clinical Benefit Rate	1.22	1.15, 1.30	< 0.001	<a href="#">[8]</a>
Liver Cancer (with TACE)	Quality of Life Improvement	1.32	1.22, 1.43	< 0.001	<a href="#">[8]</a>

## Mechanisms of Anticancer Action

Brucea javanica extracts and their constituents exert their anticancer effects through a multi-targeted approach, primarily by inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways.[\[9\]](#)[\[10\]](#)

## Signaling Pathways Modulated by Brucea javanica Extracts

The anticancer activity of Brucea javanica is attributed to its ability to modulate multiple signaling pathways involved in cell survival, proliferation, and metastasis.[\[1\]](#)[\[9\]](#)

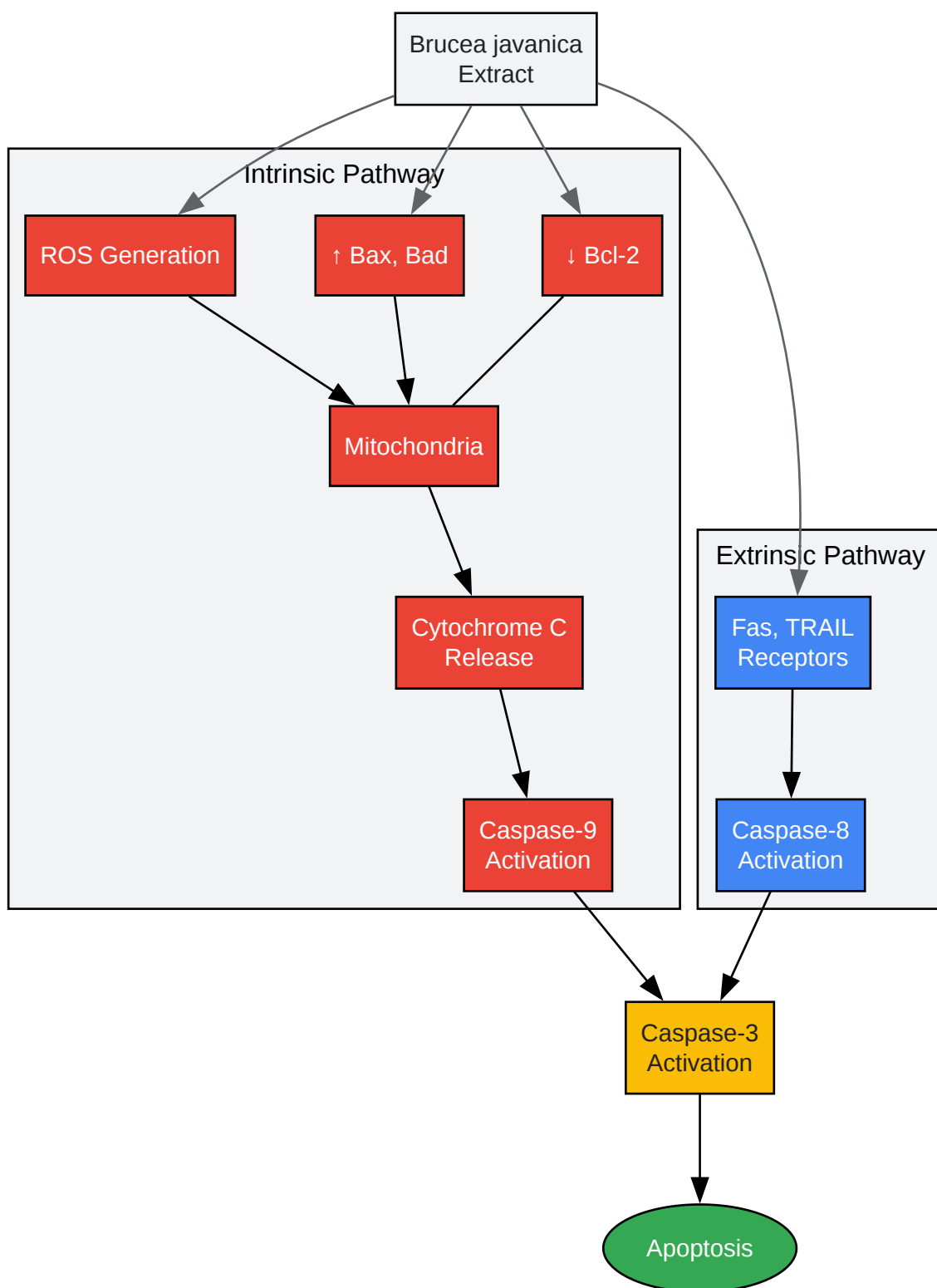


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Caption: Key signaling pathways modulated by Brucea javanica extracts.

## Induction of Apoptosis

Brucea javanica extracts trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways. This involves the generation of reactive oxygen species (ROS), release of cytochrome C, and activation of caspases.[4][9] Key molecular events include the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2.[9]



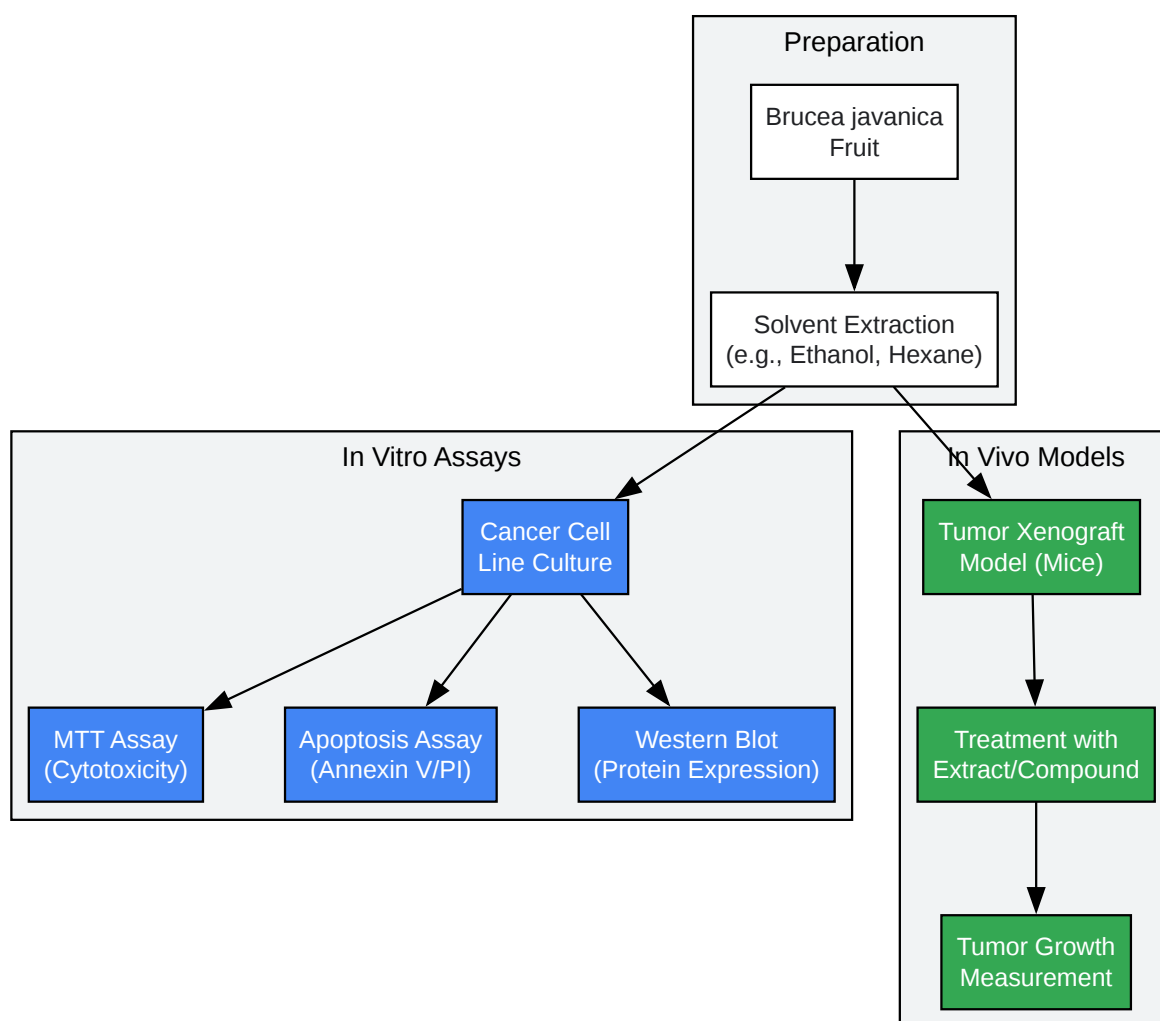
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Caption: Apoptotic pathways induced by *Brucea javanica* extracts.

## Experimental Protocols

This section outlines the general methodologies employed in the cited studies for evaluating the anticancer effects of *Brucea javanica* extracts.

### General Experimental Workflow



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Caption: General workflow for evaluating anticancer effects.



## Cell Viability Assay (MTT Assay)

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Treatment:** Cells are treated with various concentrations of *Brucea javanica* extract or isolated compounds for a specified duration (e.g., 24, 48, 72 hours).
- **MTT Addition:** 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- **Solubilization:** The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC<sub>50</sub> value is then calculated.

## Apoptosis Assay (Annexin V-FITC/PI Staining)

- **Cell Treatment:** Cells are treated with the *Brucea javanica* extract at a predetermined concentration (e.g., IC<sub>50</sub> value) for a specific time.
- **Cell Harvesting:** Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS).
- **Staining:** Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- **Flow Cytometry:** The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

## In Vivo Xenograft Tumor Model

- **Cell Implantation:** Cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
- **Tumor Growth:** Tumors are allowed to grow to a palpable size.

- **Treatment Administration:** Mice are randomly assigned to control and treatment groups. The treatment group receives intraperitoneal or oral administration of the *Brucea javanica* extract or compound at a specific dosage (e.g., 2 mg/kg for brusatol).[1]
- **Tumor Monitoring:** Tumor volume and body weight are measured regularly throughout the study.
- **Endpoint Analysis:** At the end of the experiment, tumors are excised, weighed, and may be used for further histological or molecular analysis.

## Conclusion and Future Directions

The collective evidence from in vitro, in vivo, and clinical studies strongly supports the potential of *Brucea javanica* extracts and their bioactive constituents as anticancer agents.[9][11] The oil emulsion, in particular, has demonstrated significant efficacy as an adjuvant to chemotherapy, improving therapeutic outcomes and quality of life for cancer patients.[5][6] Future research should focus on elucidating the detailed molecular mechanisms of individual quassinoids, optimizing drug delivery systems to enhance bioavailability and target specificity, and conducting large-scale, high-quality randomized controlled trials to further validate the clinical applications of *Brucea javanica*-based therapies in diverse cancer types.

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